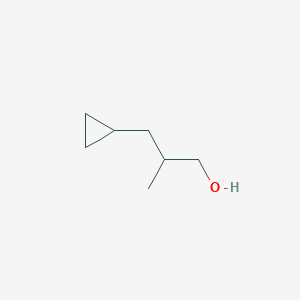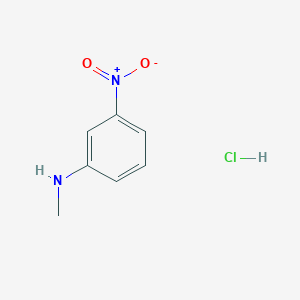
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine is an organic compound that features a fluorophenyl group attached to a propan-2-amine backbone with an isopropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and isopropylamine.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-fluorobenzaldehyde with isopropylamine under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The final step involves the alkylation of the amine with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, to introduce the isopropoxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield simpler amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The isopropoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can facilitate hydrolysis.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Hydrolysis: Products include alcohols and phenols.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to certain targets, while the isopropoxy group can influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)-2-propanamine: Lacks the isopropoxy group, which may affect its solubility and binding properties.
1-(4-Chlorophenyl)-3-isopropoxypropan-2-amine: Substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
1-(4-Fluorophenyl)-3-methoxypropan-2-amine: The methoxy group can influence the compound’s electronic properties and reactivity.
Uniqueness
1-(4-Fluorophenyl)-3-isopropoxypropan-2-amine is unique due to the combination of the fluorophenyl and isopropoxy groups, which can confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H18FNO |
|---|---|
Poids moléculaire |
211.28 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-3-propan-2-yloxypropan-2-amine |
InChI |
InChI=1S/C12H18FNO/c1-9(2)15-8-12(14)7-10-3-5-11(13)6-4-10/h3-6,9,12H,7-8,14H2,1-2H3 |
Clé InChI |
QCPKBDBUWCVNTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCC(CC1=CC=C(C=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


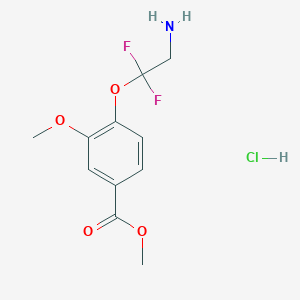
![4-[2-(1-Methylethoxy)ethyl]piperidine](/img/structure/B13525098.png)
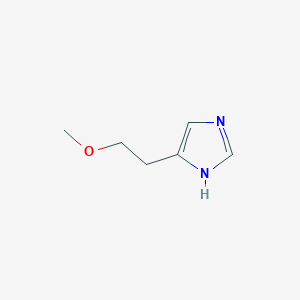

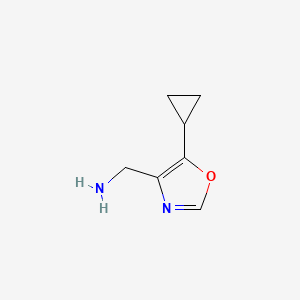
![(4H-thieno[2,3-c]chromen-4-yl)methanamine](/img/structure/B13525120.png)
![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)

